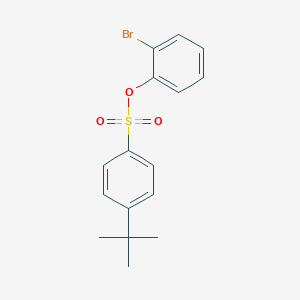
2-Bromophenyl 4-tert-butylbenzene-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
Based on its name, “2-Bromophenyl 4-tert-butylbenzene-1-sulfonate” likely has a complex molecular structure. The phenyl ring provides a planar, aromatic base for the molecule. The bromine atom, being a halogen, is likely involved in a polar covalent bond with one of the carbon atoms in the ring. The tert-butyl group is likely providing steric bulk.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific molecular structure. For example, the presence of the bromine atom and the sulfonate group might make it relatively polar, affecting its solubility in different solvents .科学的研究の応用
Palladium-Catalyzed N-Arylation of Sulfoximines
The palladium-catalyzed N-arylation of sulfoximines with aryl bromides, including 2-bromophenyl derivatives, represents a significant advancement in the synthesis of N-arylated sulfoximines. This method employs aryl bromides with various substitution patterns, showcasing the versatility of 2-bromophenyl derivatives in cross-coupling reactions. The reaction is noted for its high yield and stereospecific manner, indicating its potential in stereoselective synthesis (Bolm & Hildebrand, 2000).
Multi-Coupling Reagent Applications
3-Bromo-2-(tert-butylsulfonyl)-1-propene demonstrates the utility of bromophenyl derivatives as multi-coupling reagents. This compound reacts with various electrophiles to yield highly functionalized sulfones, showcasing the broad applicability of such derivatives in organic synthesis (Auvray, Knochel, & Normant, 1985).
Stereoselective Synthesis of α-Quaternary α-Amino Acid Derivatives
The stereoselective synthesis of α-quaternary α-amino acid derivatives using bromophenyl derivatives highlights their role in the synthesis of complex organic molecules. The process involves the N-alkylation of amido esters, followed by N-C(α) migration and the loss of sulfur dioxide, underscoring the strategic use of bromophenyl derivatives in synthesizing chiral compounds (Lupi et al., 2009).
Bromophenol Derivatives from Red Algae
Bromophenol derivatives isolated from the red alga Rhodomela confervoides, including compounds with bromophenyl groups, reveal the natural occurrence and potential bioactivity of such compounds. Despite their inactivity against certain cancer cell lines and microorganisms, these compounds contribute to the understanding of naturally occurring bromophenyl derivatives and their potential applications in medicinal chemistry (Zhao et al., 2004).
Traceless Sulfenate Anion Precatalyst
The use of tert-butyl phenyl sulfoxide as a traceless precatalyst for generating sulfenate anions showcases the innovative applications of bromophenyl derivatives in catalysis. This approach enables the coupling of benzyl halides to trans-stilbenes, illustrating the role of bromophenyl derivatives in facilitating complex chemical transformations (Zhang et al., 2015).
作用機序
将来の方向性
特性
IUPAC Name |
(2-bromophenyl) 4-tert-butylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO3S/c1-16(2,3)12-8-10-13(11-9-12)21(18,19)20-15-7-5-4-6-14(15)17/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUDQPPRKWNQRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3,9-Dimethyl-1-(2-morpholin-4-ylethyl)-7-pentyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2662069.png)
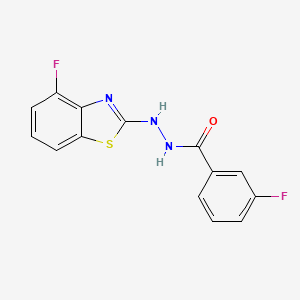
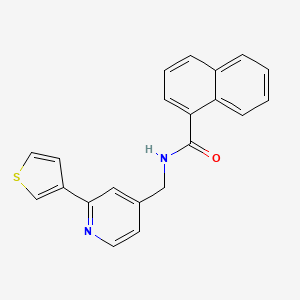
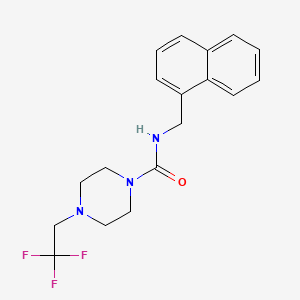
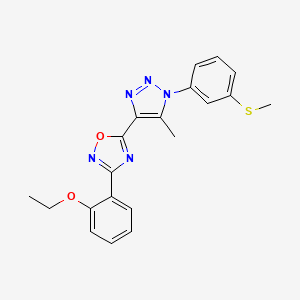
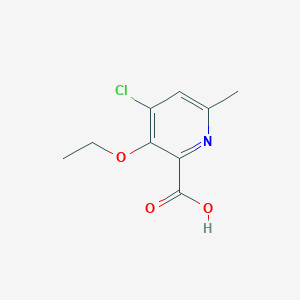



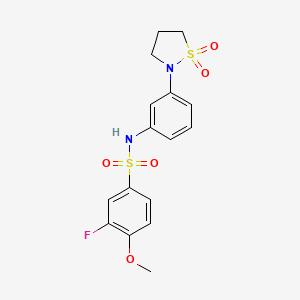
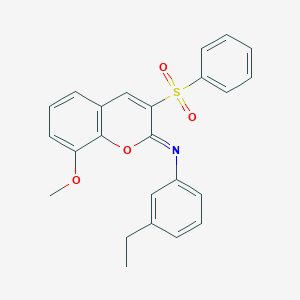
![2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2662090.png)
![4-(2-ethoxybenzyl)-1-((2,4,6-trimethylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2662091.png)

